molecular formula C16H11F2N3OS B2429439 2,6-difluoro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392245-07-7

2,6-difluoro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2429439
CAS RN: 392245-07-7
M. Wt: 331.34
InChI Key: BHTPKEKYICYLPB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has shown promising results in scientific research. It is a benzamide derivative that has been synthesized using various methods.

Scientific Research Applications

Heterocyclic Synthesis

  • A study explored the synthesis of N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, which involved 1,3,4-thiadiazol-2-amine derivatives like 2,6-difluoro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. This work highlighted the compound's role in creating new heterocyclic structures with potential applications in various chemical domains (Pokotylo et al., 2019).

Fluorescence and Photophysical Properties

  • Another research focused on the synthesis of benzamide derivatives containing the thiadiazole ring, exploring their fluorescence characteristics. This suggests applications in areas such as dye creation and photophysical studies (Zhang et al., 2017).

Anticancer Properties

  • A study involving the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed promising anticancer activity. The synthesized compounds showed activity against various human cancer cell lines, indicating potential applications in developing new cancer treatments (Tiwari et al., 2017).

Insecticidal Activity

  • Research on the synthesis of heterocyclic compounds with a 1,3,4-thiadiazole moiety demonstrated significant insecticidal activity. This points towards potential agricultural applications, particularly in pest management (Mohamed et al., 2020).

Antimicrobial and Antifungal Action

  • A study in the series of 1,3,4-thiadiazoles, including compounds similar to this compound, showed antimicrobial and antifungal activities. This indicates potential applications in the development of new antimicrobial and antifungal agents (Sych et al., 2019).

properties

IUPAC Name

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTPKEKYICYLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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